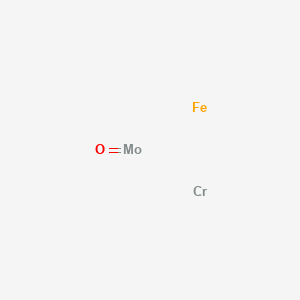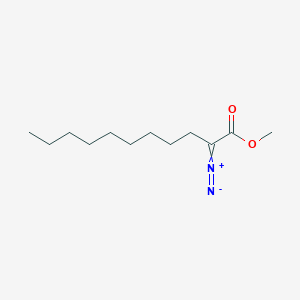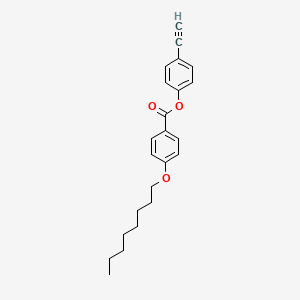
Ethyl 5-(benzyloxy)-2-oxopent-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(benzyloxy)-2-oxopent-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a conjugated ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-2-oxopent-3-enoate typically involves the esterification of 5-(benzyloxy)-2-oxopent-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyloxy-substituted carboxylic acids or ketones.
Reduction: Formation of benzyloxy-substituted alcohols or alkanes.
Substitution: Formation of various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-(benzyloxy)-2-oxopent-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(benzyloxy)-2-oxopent-3-enoate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester and ketone groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 5-(benzyloxy)-2-oxopent-3-enoate can be compared with similar compounds such as:
Ethyl 5-(methoxy)-2-oxopent-3-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 5-(phenoxy)-2-oxopent-3-enoate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Ethyl 5-(benzyloxy)-2-oxohex-3-enoate: Similar structure but with an additional carbon in the chain.
The uniqueness of this compound lies in its specific reactivity and the ability to form diverse derivatives through various chemical reactions.
Propiedades
Número CAS |
145826-89-7 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
ethyl 2-oxo-5-phenylmethoxypent-3-enoate |
InChI |
InChI=1S/C14H16O4/c1-2-18-14(16)13(15)9-6-10-17-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3 |
Clave InChI |
IHCSJKMAWNZOMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C=CCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


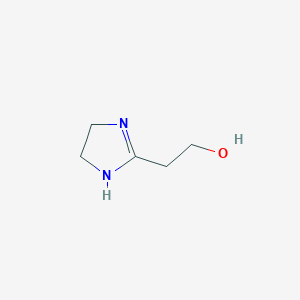
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
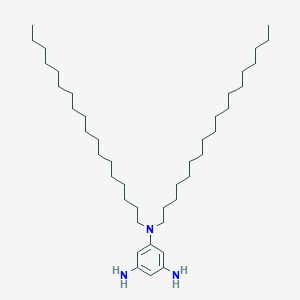
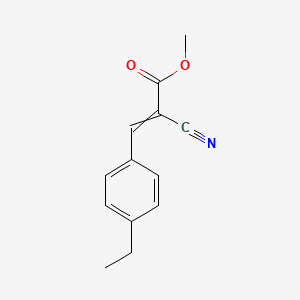
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
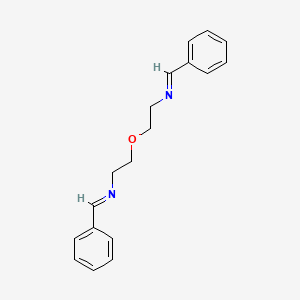
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)

